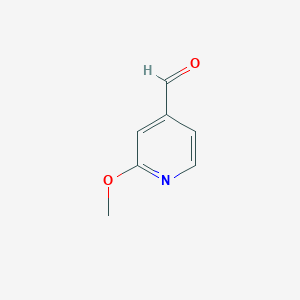

2-Methoxyisonicotinaldehyde

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-methoxypyridine-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO2/c1-10-7-4-6(5-9)2-3-8-7/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOCKNCWQVHJMAE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=CC(=C1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10376647 | |

| Record name | 2-methoxyisonicotinaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10376647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72716-87-1 | |

| Record name | 2-methoxyisonicotinaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10376647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Methoxyisonicotinaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A-Technical-Guide-to-2-Methoxyisonicotinaldehyde-Properties-Synthesis-and-Applications

Abstract

This technical guide provides a comprehensive overview of 2-Methoxyisonicotinaldehyde (CAS No. 72716-87-1), a key heterocyclic building block in medicinal chemistry and organic synthesis. The document details the compound's core physical and chemical properties, offers an in-depth analysis of its spectroscopic profile, and presents validated protocols for its synthesis and characterization. Furthermore, it explores the molecule's reactivity and highlights its applications, particularly in the context of drug discovery. Safety and handling protocols are also outlined to ensure its proper use in a laboratory setting. This guide is intended for researchers, chemists, and drug development professionals who utilize pyridine-based intermediates in their work.

Chemical Identity and Physicochemical Properties

This compound, also known as 2-methoxypyridine-4-carboxaldehyde, is a substituted pyridine derivative.[1][2] The presence of an electron-donating methoxy group at the 2-position and an electron-withdrawing aldehyde group at the 4-position imparts a unique electronic character to the pyridine ring, making it a versatile intermediate for further chemical modification.[3]

Core Identifiers

| Identifier | Value | Source(s) |

| CAS Number | 72716-87-1 | [1][4][5] |

| Molecular Formula | C₇H₇NO₂ | [1][2][5] |

| Molecular Weight | 137.14 g/mol | [1][2][5] |

| IUPAC Name | 2-methoxypyridine-4-carbaldehyde | [6] |

| Synonyms | This compound, 4-Formyl-2-methoxypyridine | [1][2] |

| SMILES | O=CC1=CC(OC)=NC=C1 | [1] |

| InChI Key | VOCKNCWQVHJMAE-UHFFFAOYSA-N | [4] |

Physical and Chemical Properties

The compound is a solid at room temperature and requires refrigerated storage to maintain its purity and stability.[1][4]

| Property | Value | Source(s) |

| Physical Form | Solid | [4][6] |

| Purity | ≥97-98% (Typical) | [1][4][6] |

| Storage Temperature | 2-8°C, Inert atmosphere | [4][7] |

| Topological Polar Surface Area (TPSA) | 39.19 Ų | [1] |

| logP | 0.9027 | [1] |

Spectroscopic and Analytical Profile

Characterization of this compound relies on a combination of standard spectroscopic techniques. The data presented below are representative values compiled from literature and supplier data, which are crucial for quality control and reaction monitoring.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are primary methods for structural confirmation. The chemical shifts are influenced by the electronic effects of the substituents on the pyridine ring.

-

¹H NMR (Proton NMR): The aldehyde proton typically appears as a singlet far downfield (~10.0 ppm). The three aromatic protons on the pyridine ring will present distinct signals, and the methoxy group protons will appear as a singlet around 4.0 ppm.

-

¹³C NMR (Carbon NMR): The carbonyl carbon of the aldehyde is the most deshielded, appearing around 190 ppm. The aromatic carbons and the methoxy carbon will have characteristic shifts.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify key functional groups. The spectrum is dominated by a strong carbonyl stretch from the aldehyde group.[8]

| Functional Group | Characteristic Absorption (cm⁻¹) | Description |

| C=O (Aldehyde) | ~1700 - 1720 | Strong, sharp carbonyl stretch |

| C-H (Aromatic) | ~3000 - 3100 | Medium to weak stretch |

| C=C, C=N (Aromatic Ring) | ~1580 - 1610 | Medium to strong ring stretching |

| C-O (Methoxy Ether) | ~1020 - 1250 | Strong C-O stretch |

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound.[9] Using techniques like Electrospray Ionization (ESI), the molecular ion peak [M+H]⁺ would be expected at m/z 138.14.

Synthesis and Purification Protocol

This compound is typically synthesized via the oxidation of the corresponding alcohol, (2-methoxypyridin-4-yl)methanol. This method provides a reliable route to the desired aldehyde with good yields.

Experimental Protocol: Oxidation of (2-methoxypyridin-4-yl)methanol

This protocol describes a standard laboratory-scale synthesis.

Causality: The choice of manganese dioxide (MnO₂) as the oxidizing agent is based on its high selectivity for oxidizing allylic and benzylic-type alcohols to their corresponding aldehydes without over-oxidation to carboxylic acids, a common side reaction with stronger oxidants. Dichloromethane (DCM) is selected as the solvent due to its inertness under these reaction conditions and its ability to dissolve the starting material while allowing for easy separation of the solid MnO₂ oxidant upon completion.

Step-by-Step Methodology:

-

Reaction Setup: To a solution of (2-methoxypyridin-4-yl)methanol (1.0 eq) in dichloromethane (DCM, ~0.1 M), add activated manganese dioxide (MnO₂, 5.0-10.0 eq).

-

Reaction Execution: Stir the resulting suspension vigorously at room temperature.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed (typically 12-24 hours).

-

Workup: Upon completion, filter the reaction mixture through a pad of Celite® to remove the MnO₂ solid. Wash the Celite pad thoroughly with additional DCM.

-

Purification: Combine the organic filtrates and concentrate under reduced pressure. The resulting crude product can be purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield this compound as a solid.

Self-Validation: The purity of the final product should be confirmed by NMR spectroscopy to ensure the absence of starting alcohol and the corresponding carboxylic acid. The melting point should also be recorded and compared to literature values.

Chemical Reactivity and Synthetic Applications

The utility of this compound as a synthetic intermediate stems from the reactivity of its aldehyde functional group and the potential for modification of the pyridine ring.[10]

Key Reactions

-

Reductive Amination: The aldehyde can readily react with primary or secondary amines in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to form substituted aminomethylpyridines.

-

Wittig Reaction: Reaction with phosphorus ylides allows for the extension of the carbon chain and the formation of alkenes.

-

Oxidation: The aldehyde can be oxidized to the corresponding 2-methoxyisonicotinic acid using agents like potassium permanganate or Jones reagent.[11]

-

Condensation Reactions: It can participate in various condensation reactions, such as the Knoevenagel or Henry reactions, with active methylene compounds.

Role in Drug Discovery

Pyridine scaffolds are ubiquitous in pharmaceuticals due to their ability to act as hydrogen bond acceptors and their favorable pharmacokinetic properties.[3][12] Aldehyde-functionalized pyridines, such as this compound, are particularly valuable. They serve as key intermediates in the synthesis of complex molecules, including kinase inhibitors and other targeted therapies.[13][] The aldehyde provides a reactive handle for coupling with other fragments in a drug discovery program.

Sources

- 1. chemscene.com [chemscene.com]

- 2. scbt.com [scbt.com]

- 3. nbinno.com [nbinno.com]

- 4. This compound | 72716-87-1 [sigmaaldrich.com]

- 5. 001chemical.com [001chemical.com]

- 6. fluorochem.co.uk [fluorochem.co.uk]

- 7. 72716-87-1|this compound|BLD Pharm [bldpharm.com]

- 8. uanlch.vscht.cz [uanlch.vscht.cz]

- 9. masspec.scripps.edu [masspec.scripps.edu]

- 10. Synthesis of Biologically Active Molecules through Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 2-Methoxy-4-pyridinecarboxylic acid CAS 105596-63-2 Market Size, Share, Growth | CAGR Forecast 2032 [futuremarketreport.com]

- 12. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Development of Degraders and 2-pyridinecarboxyaldehyde (2-PCA) as a recruitment Ligand for FBXO22 - PMC [pmc.ncbi.nlm.nih.gov]

2-Methoxyisonicotinaldehyde CAS number 72716-87-1

An In-Depth Technical Guide to 2-Methoxyisonicotinaldehyde (CAS: 72716-87-1)

Introduction

This compound, also known as 2-methoxypyridine-4-carbaldehyde, is a substituted pyridine derivative that serves as a crucial building block in modern organic synthesis and medicinal chemistry. With the CAS number 72716-87-1, this compound features a pyridine ring functionalized with a methoxy group at the 2-position and a formyl (aldehyde) group at the 4-position. This unique arrangement of functional groups makes it a versatile intermediate for the synthesis of complex heterocyclic scaffolds. Its applications are particularly prominent in the development of novel pharmaceutical and agrochemical agents, where the pyridine core is a well-established pharmacophore.[1][2] This guide provides a comprehensive overview of its chemical properties, a detailed, field-proven synthesis protocol with mechanistic insights, spectroscopic characterization data, key applications, and essential safety information for researchers and drug development professionals.

Physicochemical and Structural Properties

This compound is typically a solid at room temperature, with solubility in common organic solvents.[1] Its structural and physical properties are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 72716-87-1 | [3][4] |

| Molecular Formula | C₇H₇NO₂ | [1][3][5] |

| Molecular Weight | 137.14 g/mol | [3][5] |

| IUPAC Name | 2-methoxypyridine-4-carbaldehyde | [4] |

| Synonyms | This compound, 4-Formyl-2-methoxypyridine | [3][6] |

| Appearance | Solid (Colorless to light yellow) | [1] |

| Melting Point | 33-36 °C | [1] |

| Boiling Point | 234.6 ± 20.0 °C (Predicted) | [1] |

| Purity | Typically ≥97-98% | [3][4] |

| InChI Key | VOCKNCWQVHJMAE-UHFFFAOYSA-N | [4][5] |

| SMILES | O=CC1=CC=NC(OC)=C1 | [5] |

Synthesis and Mechanistic Rationale

The synthesis of this compound is most effectively achieved via a two-step process starting from the commercially available 2-chloro-4-cyanopyridine. This pathway involves a nucleophilic aromatic substitution to introduce the methoxy group, followed by a selective partial reduction of the nitrile to the desired aldehyde.

Overall Synthesis Workflow

Caption: Two-step synthesis of this compound.

Step 1: Synthesis of 2-Methoxy-4-cyanopyridine

The initial step involves the conversion of 2-chloro-4-cyanopyridine to 2-methoxy-4-cyanopyridine. This is a classic nucleophilic aromatic substitution (SNAr) reaction. The electron-withdrawing cyano group activates the pyridine ring, making the carbon at the 2-position susceptible to nucleophilic attack by the methoxide ion.

Experimental Protocol:

-

Reagents: 2-Chloro-4-cyanopyridine, Sodium, Methanol, Dioxane, Water.

-

Procedure: [7]

-

Prepare a solution of sodium methoxide by carefully dissolving sodium metal (20.8 g) in methanol (285 ml) under an inert atmosphere.

-

In a separate flask, dissolve 2-chloro-4-cyanopyridine (115.53 g) in a 1:1 mixture of methanol and dioxane (850 ml).[7]

-

Add the 2-chloro-4-cyanopyridine solution to the sodium methoxide solution.

-

Heat the mixture to reflux and maintain for approximately 2.5 hours, monitoring the reaction progress by TLC.

-

After cooling, filter the mixture to remove any inorganic salts.

-

Reduce the volume of the filtrate to about 200 ml by rotary evaporation.

-

Add water (400 ml) to precipitate the product.

-

Filter the resulting solid, wash with cold water, and dry under vacuum to yield 2-methoxy-4-cyanopyridine as a solid.[7]

-

Step 2: Selective Reduction to this compound

The conversion of the intermediate nitrile to the final aldehyde product requires a mild and selective reducing agent. Diisobutylaluminium hydride (DIBAL-H) is the reagent of choice for this transformation, as it can reduce nitriles to aldehydes without proceeding to the primary amine, which would occur with stronger reducing agents like LiAlH₄.[8][9]

Causality Behind Experimental Choice: The key to this step is controlling the stoichiometry and temperature. The reaction must be conducted at very low temperatures (typically -78 °C) to prevent over-reduction.[10][11] At this temperature, DIBAL-H adds one hydride equivalent to the nitrile, forming a stable aluminum-imine intermediate. This intermediate is resistant to further reduction by the bulky DIBAL-H reagent.[8][12] The reaction is then quenched, and subsequent aqueous workup hydrolyzes the imine to yield the aldehyde.

Experimental Protocol:

-

Reagents: 2-Methoxy-4-cyanopyridine, DIBAL-H (1M solution in toluene or THF), Dichloromethane (DCM) or Toluene, Methanol, Aqueous Rochelle's salt solution (Potassium sodium tartrate).

-

Procedure: [10]

-

Dissolve 2-methoxy-4-cyanopyridine (1 eq.) in anhydrous DCM or toluene under a nitrogen atmosphere in a flask equipped with a magnetic stirrer and a thermometer.

-

Cool the solution to -78 °C using a dry ice/acetone bath. It is critical to maintain this temperature throughout the addition.[10]

-

Slowly add DIBAL-H (1.0-1.2 eq., as a 1M solution) dropwise to the cooled solution, ensuring the internal temperature does not rise above -70 °C.

-

Stir the reaction mixture at -78 °C for 2-3 hours. Monitor the reaction by TLC until the starting material is consumed.

-

Quench the reaction at -78 °C by the slow, dropwise addition of methanol.

-

Allow the mixture to warm to room temperature, then add an aqueous solution of Rochelle's salt and stir vigorously until two clear layers form (this can take several hours).

-

Separate the organic layer. Extract the aqueous layer with DCM or ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain this compound.

-

Mechanism of DIBAL-H Reduction:

Caption: Mechanism of nitrile reduction to an aldehyde using DIBAL-H.

Spectroscopic Characterization

Verifying the structure and purity of synthesized this compound is essential. The following data represent the expected spectroscopic signatures for this compound.

Structure for NMR Assignment

Caption: Structure of this compound for NMR peak assignment.

| Spectroscopy | Expected Data | Rationale |

| ¹H NMR | δ ~9.5-10.0 ppm (s, 1H, Hₐ) δ ~8.2-8.4 ppm (d, 1H, Hc) δ ~7.0-7.2 ppm (d, 1H, Hd) δ ~3.9-4.1 ppm (s, 3H, Hb) | The aldehydic proton (Hₐ) is highly deshielded.[13] The pyridine ring protons (Hc, Hd) appear in the aromatic region with expected coupling. The methoxy protons (Hb) appear as a singlet in the typical range. |

| ¹³C NMR | δ ~190-195 ppm (Cₐ) δ ~165 ppm (C₂) δ ~150 ppm (C₄) δ ~110-120 ppm (C₃, C₅) δ ~55 ppm (Cb) | The aldehyde carbonyl carbon (Cₐ) is significantly downfield.[14] The remaining aromatic and methoxy carbons appear at their characteristic chemical shifts. |

| IR (Infrared) | ~1700-1715 cm⁻¹ (strong, C=O stretch) ~2720 cm⁻¹ & ~2820 cm⁻¹ (weak-medium, Aldehyde C-H stretch) ~1580-1600 cm⁻¹ (C=C/C=N stretch) | A strong absorption around 1700 cm⁻¹ is a clear indicator of the carbonyl group. The pair of peaks around 2720-2820 cm⁻¹ (Fermi doublet) is characteristic of an aldehyde C-H bond.[13] |

| MS (Mass Spec) | m/z = 137.14 ([M]⁺) m/z = 138.14 ([M+H]⁺) | The molecular ion peak corresponds to the molecular weight of the compound.[15] |

Applications in Research and Drug Development

This compound is a valuable synthon due to its trifecta of useful features: a nitrogenous heterocycle, an electron-donating group, and a reactive aldehyde handle. This combination allows for diverse chemical transformations.

-

Scaffold for Medicinal Chemistry: The 2-methoxypyridine core is present in numerous biologically active compounds. The aldehyde functionality allows for the facile introduction of various side chains and heterocyclic systems through reactions like reductive amination, Wittig reactions, and condensations.

-

Multicomponent Reactions (MCRs): Aldehydes are cornerstone reactants in many MCRs, such as the Ugi, Passerini, and Biginelli reactions.[16][17] Using this compound in MCRs enables the rapid assembly of complex, drug-like molecules with high atom economy, accelerating the hit-finding process in drug discovery.[18]

-

Synthesis of Bioactive Heterocycles: The aldehyde can be used to construct fused ring systems or to append other pharmacologically relevant heterocycles. For instance, condensation with amines can lead to Schiff bases, which can be further cyclized or reduced to form novel amine derivatives.[19]

Caption: Key synthetic applications of this compound.

Safety and Handling

As with any laboratory chemical, proper handling of this compound is essential. It is classified as harmful and an irritant.

| Safety Aspect | Guideline | Source(s) |

| Signal Word | Warning | [4] |

| Pictograms | GHS07 (Harmful/Irritant) | [4] |

| Hazard Statements | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. | [20] |

| Precautionary Statements | P261: Avoid breathing dust. P280: Wear protective gloves/eye protection/face protection. P302+P352: IF ON SKIN: Wash with plenty of soap and water. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [21] |

| Storage | Store in a well-ventilated place. Keep container tightly closed. Recommended storage at 2-8°C. | [21] |

| Personal Protective Equipment (PPE) | Safety glasses, chemical-resistant gloves, lab coat. Use in a chemical fume hood. | [1][21] |

References

- Vertex AI Search. Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde.

- Organic Synthesis. DIBAL-H Reduction.

- Chemistry Steps. DIBAL Reducing Agent.

- Master Organic Chemistry. Di-isobutyl Aluminum Hydride (DIBAL) For The Partial Reduction of Esters and Nitriles.

- Organic Chemistry Portal. Nitrile to Aldehyde - Common Conditions.

- Sigma-Aldrich. This compound | 72716-87-1.

- Ambeed.com. 72716-87-1 | this compound.

- ChemBK. 4-pyridinecarboxaldehyde, 2-methoxy-.

- ChemScene. 72716-87-1 | 2-Methoxy-4-pyridinecarboxaldehyde.

- Fluorochem. This compound.

- Fisher Scientific. SAFETY DATA SHEET.

- PrepChem.com. Synthesis of 2-methoxy-4-cyanopyridine.

- Chemical Label. This compound.

- Chem-Impex. 2-Chloro-3-cyano-4-methoxypyridine.

- Santa Cruz Biotechnology. This compound | CAS 72716-87-1.

- 001CHEMICAL. CAS No. 72716-87-1, this compound.

- Chemistry LibreTexts. 19.14: Spectroscopy of Aldehydes and Ketones.

- PMC. Synthesis of Biologically Active Molecules through Multicomponent Reactions.

- PMC. Molecular Mechanisms of Aldehyde Toxicity: A Chemical Perspective.

- Benchchem. An In-depth Technical Guide on the Spectral Data of 6-Chloro-4-methoxynicotinaldehyde.

- SpringerLink. Multicomponent reactions driving the discovery and optimization of agents targeting central nervous system pathologies.

- MDPI. Heterocycle-Based Multicomponent Reactions in Drug Discovery: From Hit Finding to Rational Design.

Sources

- 1. chembk.com [chembk.com]

- 2. chemimpex.com [chemimpex.com]

- 3. chemscene.com [chemscene.com]

- 4. fluorochem.co.uk [fluorochem.co.uk]

- 5. 72716-87-1 | this compound | Aldehydes | Ambeed.com [ambeed.com]

- 6. scbt.com [scbt.com]

- 7. prepchem.com [prepchem.com]

- 8. DIBAL Reducing Agent - Chemistry Steps [chemistrysteps.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. organic-synthesis.com [organic-synthesis.com]

- 11. Nitrile to Aldehyde - Common Conditions [commonorganicchemistry.com]

- 12. Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde - Chemistry Steps [chemistrysteps.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. 001chemical.com [001chemical.com]

- 16. Synthesis of Biologically Active Molecules through Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Multicomponent reactions driving the discovery and optimization of agents targeting central nervous system pathologies - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. Molecular Mechanisms of Aldehyde Toxicity: A Chemical Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 20. chemical-label.com [chemical-label.com]

- 21. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Synthesis of 2-Methoxyisonicotinaldehyde and Its Derivatives

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the synthesis, characterization, and applications of 2-methoxyisonicotinaldehyde and its derivatives. This document moves beyond a simple recitation of protocols to offer insights into the underlying chemical principles and strategic considerations in the preparation of these valuable heterocyclic building blocks.

Introduction: The Significance of Substituted Pyridines in Medicinal Chemistry

The pyridine scaffold is a cornerstone of modern medicinal chemistry, appearing in a vast array of pharmaceuticals and biologically active compounds. The strategic placement of substituents on the pyridine ring allows for the fine-tuning of a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and target binding affinity. Among these, the this compound framework is of particular interest. The methoxy group at the 2-position can act as a hydrogen bond acceptor and influence the electronic nature of the ring, while the aldehyde at the 4-position serves as a versatile synthetic handle for the introduction of further molecular complexity. This unique combination of functional groups makes this compound a valuable intermediate in the synthesis of novel therapeutic agents.

Synthetic Pathways to this compound

The synthesis of this compound can be approached through several strategic routes. The choice of a particular pathway is often dictated by the availability of starting materials, desired scale, and overall synthetic efficiency.

Nucleophilic Aromatic Substitution: The Preferred Route

The most common and industrially scalable approach to this compound involves a nucleophilic aromatic substitution (SNAr) reaction on a readily available precursor, 2-chloro-4-formylpyridine.

The electron-withdrawing nature of the pyridine nitrogen and the formyl group at the 4-position activates the 2-position towards nucleophilic attack. This activation facilitates the displacement of the chloro substituent by a methoxide nucleophile. The reaction proceeds through a Meisenheimer-like intermediate, which is stabilized by the delocalization of the negative charge onto the electronegative nitrogen atom.

Diagram 1: Proposed Mechanism for the Synthesis of this compound via SNAr

Caption: SNAr mechanism for the synthesis of this compound.

This protocol is a representative procedure based on established principles of nucleophilic aromatic substitution on activated halopyridines.

Materials:

-

2-Chloro-4-formylpyridine

-

Sodium methoxide (solid or as a solution in methanol)

-

Anhydrous methanol

-

Dichloromethane

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Hexanes

-

Ethyl acetate

Procedure:

-

To a solution of 2-chloro-4-formylpyridine (1.0 eq) in anhydrous methanol, add sodium methoxide (1.1 - 1.5 eq) at room temperature.

-

Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

-

Partition the residue between dichloromethane and water.

-

Separate the organic layer, and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.

Table 1: Reaction Parameters and Expected Outcome

| Parameter | Value |

| Reactants | 2-Chloro-4-formylpyridine, Sodium Methoxide |

| Solvent | Methanol |

| Temperature | Reflux |

| Reaction Time | 2-6 hours (TLC monitored) |

| Work-up | Extractive |

| Purification | Flash Column Chromatography |

| Expected Yield | 70-90% |

| Appearance | White to off-white solid |

Alternative Synthetic Route: From 2-Methoxyisonicotinic Acid

An alternative, though less direct, route involves the reduction of 2-methoxyisonicotinic acid to the corresponding alcohol, followed by oxidation to the aldehyde.

Step 1: Reduction of 2-Methoxyisonicotinic Acid

-

To a solution of 2-methoxyisonicotinic acid (1.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C, add a reducing agent such as lithium aluminum hydride (LAH) (1.5 eq) portion-wise.

-

Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature.

-

Quench the reaction by the slow addition of water, followed by 15% aqueous sodium hydroxide and then more water.

-

Filter the resulting solid and wash with THF.

-

Concentrate the filtrate under reduced pressure to yield the crude (2-methoxypyridin-4-yl)methanol.

Step 2: Oxidation to this compound

-

Dissolve the crude (2-methoxypyridin-4-yl)methanol in dichloromethane.

-

Add an oxidizing agent such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) (1.2 eq) at room temperature.

-

Stir the reaction mixture until the starting material is consumed (monitored by TLC).

-

Filter the reaction mixture through a pad of celite and wash with dichloromethane.

-

Concentrate the filtrate and purify the residue by flash column chromatography to afford this compound.[1]

Diagram 2: Two-Step Synthesis from 2-Methoxyisonicotinic Acid

Caption: Alternative synthesis of this compound.

Purification and Characterization

Thorough purification and characterization are critical to ensure the quality and identity of the synthesized this compound for subsequent applications.

Purification

Flash column chromatography is the most effective method for purifying this compound. A gradient elution with a mixture of hexanes and ethyl acetate on silica gel typically provides the compound in high purity.

Spectroscopic Characterization

Table 2: Spectroscopic Data for this compound

| Technique | Expected Data |

| ¹H NMR (CDCl₃, 400 MHz) | δ 10.01 (s, 1H, CHO), 8.36 (d, J = 5.2 Hz, 1H, H-6), 7.29 (dd, J = 5.2, 1.2 Hz, 1H, H-5), 7.14 (d, J = 1.2 Hz, 1H, H-3), 3.99 (s, 3H, OCH₃).[1] |

| ¹³C NMR (CDCl₃, 100 MHz) (Predicted) | δ 192.5 (CHO), 165.0 (C-2), 151.0 (C-6), 145.0 (C-4), 118.0 (C-5), 110.0 (C-3), 54.0 (OCH₃). |

| IR (KBr, cm⁻¹) (Predicted) | ~2950 (C-H), ~2850 (C-H aldehyde), ~1700 (C=O aldehyde), ~1600, ~1570 (C=C, C=N aromatic), ~1250 (C-O). |

| Mass Spec. (EI) | m/z (%) = 137 (M⁺), 108, 80, 52. |

Applications in Drug Discovery and Development

This compound and its derivatives are valuable building blocks in the synthesis of a wide range of biologically active molecules.

As a Precursor to Anti-Tuberculosis Agents

Derivatives of isonicotinic acid, such as isoniazid, are frontline drugs for the treatment of tuberculosis. The this compound scaffold can be elaborated to generate novel analogues with potentially improved efficacy or a better resistance profile.

In the Synthesis of Gamma-Secretase Modulators

Gamma-secretase is a key enzyme in the pathogenesis of Alzheimer's disease. Novel methoxypyridine-derived gamma-secretase modulators have been synthesized, demonstrating the utility of this scaffold in the development of treatments for neurodegenerative disorders.[2]

As a Scaffold for Novel Anticancer and Antimicrobial Agents

The versatile aldehyde functionality allows for the construction of diverse molecular architectures, including chalcones and other derivatives, which have shown promising anticancer and antimicrobial activities. The methoxy group can contribute to target binding and improved pharmacokinetic properties.

Diagram 3: Applications of this compound Derivatives

Caption: Synthetic utility of this compound in medicinal chemistry.

Conclusion

This compound is a highly valuable and versatile building block in synthetic and medicinal chemistry. Its efficient synthesis, primarily through nucleophilic aromatic substitution, coupled with the reactivity of its aldehyde group, provides a robust platform for the generation of diverse molecular libraries. The demonstrated and potential applications of its derivatives in treating a range of diseases, from infectious diseases to neurodegenerative disorders and cancer, underscore the importance of this scaffold in modern drug discovery. This guide provides the foundational knowledge for the synthesis and utilization of this compound, empowering researchers to explore its full potential in the development of next-generation therapeutics.

References

-

Bioorganic & Medicinal Chemistry Letters. Design and synthesis of novel methoxypyridine-derived gamma-secretase modulators. [Link]

Sources

biological activity of 2-Methoxyisonicotinaldehyde

An In-Depth Technical Guide on the Biological Profile of 2-Methoxyisonicotinaldehyde: A Key Synthetic Intermediate

Executive Summary

This document provides a detailed technical guide on this compound, a heterocyclic aldehyde of interest in medicinal chemistry. Current publicly available research does not extensively document the direct biological activities of this specific molecule. Instead, its primary and significant value is recognized in its role as a versatile synthetic intermediate for the construction of more complex, biologically active compounds.[1] This guide synthesizes the available information on this compound, its chemical properties, and its established utility in synthesis. Furthermore, by examining the biological activities of structurally related compounds—including derivatives of isonicotinic acid and other methoxylated aromatic aldehydes—we will explore the inferred biological potential of the this compound scaffold. This analysis aims to provide researchers, scientists, and drug development professionals with a foundational understanding and a strategic framework for investigating its therapeutic possibilities.

Chemical Identity and Properties

This compound, also known as 2-Methoxypyridine-4-carboxaldehyde or 4-Formyl-2-methoxypyridine, is a substituted pyridine derivative.[2] Its structural features—a pyridine ring, a methoxy group, and an aldehyde functional group—make it a valuable and reactive building block in organic synthesis.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 72716-87-1 | [2][3][4] |

| Molecular Formula | C₇H₇NO₂ | [2][4] |

| Molecular Weight | 137.14 g/mol | [2][4] |

| Physical State | Solid | [5] |

| Purity | Typically ≥97% | [5] |

| Synonyms | 2-Methoxypyridine-4-carboxaldehyde, 4-Formyl-2-methoxypyridine | [2] |

Note: For research purposes, this compound is intended for laboratory use only and is not for diagnostic or therapeutic use.[2][3]

The Primary Role: A Versatile Synthetic Intermediate

The principal significance of this compound in the scientific literature is its function as a precursor in multi-step synthetic pathways.[1] The aldehyde group provides a reactive site for forming new carbon-carbon or carbon-nitrogen bonds through reactions like condensations, reductive aminations, and Wittig reactions, while the methoxy-substituted pyridine core forms the backbone of the target molecule.

A compelling example of the utility of a similar scaffold is found in the synthesis of next-generation anti-tuberculosis agents. For instance, 2,3,6-Trimethoxyisonicotinaldehyde serves as a critical intermediate in the synthesis of TBAJ-876, a diarylquinoline that is an analogue of the approved drug bedaquiline but with an improved pharmacological profile.[1] This underscores the importance of the methoxy-isonicotinaldehyde framework in accessing novel and potent therapeutic architectures.

Caption: Hypothetical synthetic workflow using this compound.

Inferred Biological Potential: A Survey of Structurally Related Compounds

While direct biological data on this compound is sparse, analyzing structurally analogous compounds provides critical insights into its potential therapeutic applications. The combination of a pyridine ring (a common pharmacophore) and a reactive aldehyde suggests potential for antimicrobial, anticancer, and enzyme-inhibiting activities.

Potential Antimicrobial Activity

The isonicotinic acid scaffold is historically significant in antimicrobial drug discovery. Its most famous derivative, isoniazid, is a cornerstone of anti-tuberculosis therapy.[1] Isoniazid is a prodrug activated by the mycobacterial enzyme KatG, and it subsequently inhibits mycolic acid synthesis, a crucial component of the bacterial cell wall.[1] This established precedent suggests that other isonicotinic derivatives, including aldehydes, warrant investigation as antimicrobial agents.

Furthermore, other simple aromatic aldehydes have demonstrated notable antimicrobial effects:

-

o-Methoxycinnamaldehyde , isolated from cinnamon, inhibits the growth of mycotoxin-producing fungi like Aspergillus parasiticus and A. flavus and shows strong inhibitory effects against dermatophytes.[6]

-

2-Hydroxy-4-methoxybenzaldehyde is the primary antimicrobial component in the essential oil of Periploca sepium, exhibiting broad-spectrum activity against various bacteria and fungi.[7] A recent study detailed its mechanism against Staphylococcus aureus, showing that it targets the cell membrane.[8]

Table 2: Antimicrobial Activities of Structurally Related Aldehydes

| Compound | Activity Type | Target Organism(s) | Key Finding (MIC/Concentration) | Reference(s) |

| Isoniazid | Antibacterial | Mycobacterium tuberculosis | First-line anti-tuberculosis drug | [1] |

| o-Methoxycinnamaldehyde | Antifungal | Aspergillus parasiticus, A. flavus | 100% growth inhibition at 100 µg/mL | [6] |

| 2-Hydroxy-4-methoxybenzaldehyde | Antibacterial, Antifungal | S. aureus, various fungi | MIC values ranging from 80-300 µg/mL | [7] |

| Cinnamaldehyde | Antibacterial | Streptococcus mutans | MIC of 1000 µg/mL against planktonic cells | [9] |

Potential Anticancer Activity

Numerous studies have highlighted the anticancer potential of natural and synthetic aldehydes. The α,β-unsaturated aldehyde moiety, in particular, can act as a Michael acceptor, reacting with nucleophilic residues in proteins and contributing to cytotoxicity.[10][11]

-

2-Methoxycinnamaldehyde (2-MCA) , a component of cinnamon, has been shown to suppress proliferation and induce apoptosis in human lung adenocarcinoma A549 cells.[12] Its mechanism involves the downregulation of NF-κB activity and the inhibition of both topoisomerase I and II, crucial enzymes for DNA replication and repair.[12]

-

2-Hydroxycinnamaldehyde (HCA) and 2-Benzoyloxycinnamaldehyde (BCA) are other cinnamon derivatives with well-documented anti-tumoral and anti-metastatic effects across various cancer models.[10][11]

-

A synthetic derivative, 2-Chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline , demonstrated potent and selective cytotoxicity against colorectal cancer cell lines (HCT116 and Caco-2) by arresting the cell cycle and inducing apoptosis via modulation of the PI3K/AKT/mTOR pathway.[13]

Caption: Simplified anticancer mechanism of 2-Methoxycinnamaldehyde.[12][14]

Potential for Enzyme Inhibition

The electrophilic nature of the aldehyde carbon makes it susceptible to nucleophilic attack from amino acid residues (e.g., cysteine, lysine) in enzyme active sites, potentially leading to reversible or irreversible inhibition. This reactivity is a cornerstone of the mechanism for many enzyme inhibitors.

-

General Aldehydes: Aldehyde-containing compounds have been investigated as inhibitors for a wide range of enzymes, including cholinesterases (relevant to Alzheimer's disease) and α-glucosidase (relevant to diabetes).[15]

-

Chorismate-Utilizing Enzymes: In bacteria, the shikimate pathway, which involves chorismate-utilizing enzymes, is essential for survival and absent in humans. This makes these enzymes attractive targets for novel antimicrobial drugs.[16] Small molecules that mimic reaction transition states are effective inhibitors, a role that could potentially be explored for derivatives of this compound.[16]

-

Detoxification Enzymes: Certain plant-derived monoterpenoids containing aldehyde or ketone functionalities have been shown to inhibit detoxification enzymes like esterases and glutathione S-transferases in pests, suggesting a potential application as acaricides or insecticides.[17]

Experimental Protocols for Biological Evaluation

To directly assess the biological potential of this compound, standardized in vitro assays are required. The following protocols provide robust, self-validating systems for initial screening.

Protocol 1: Antimicrobial Susceptibility Testing via Broth Microdilution (MIC Determination)

This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound against a specific bacterium.

Methodology:

-

Preparation of Bacterial Inoculum: Culture the test bacterium (e.g., Staphylococcus aureus) overnight in appropriate broth (e.g., Mueller-Hinton Broth). Dilute the culture to achieve a standardized concentration of ~5 x 10⁵ CFU/mL.

-

Compound Preparation: Dissolve this compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.

-

Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the compound stock solution in broth to create a range of test concentrations.

-

Inoculation: Add the standardized bacterial inoculum to each well.

-

Controls:

-

Positive Control: Wells with bacteria and broth but no compound (to ensure bacterial growth).

-

Negative Control: Wells with broth only (to check for contamination).

-

Solvent Control: Wells with bacteria, broth, and the highest concentration of the solvent used (to ensure the solvent has no antimicrobial effect).

-

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

Result Interpretation: The MIC is the lowest concentration of the compound at which there is no visible bacterial growth (i.e., the solution remains clear).

Protocol 2: Cytotoxicity Assessment via MTT Assay

This colorimetric assay measures cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Methodology:

-

Cell Seeding: Seed cancer cells (e.g., HCT116) into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of this compound in cell culture medium and add them to the wells.

-

Controls: Include wells with untreated cells (vehicle control) and wells with medium only (blank).

-

Incubation: Incubate the plate for a specified duration (e.g., 48 or 72 hours) at 37°C in a humidified CO₂ incubator.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial reductases will convert the yellow MTT into purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or acidic isopropanol) to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC₅₀ value (the concentration that inhibits 50% of cell growth) can be determined by plotting viability against compound concentration.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. scbt.com [scbt.com]

- 3. 72716-87-1|this compound|BLD Pharm [bldpharm.com]

- 4. 001chemical.com [001chemical.com]

- 5. fluorochem.co.uk [fluorochem.co.uk]

- 6. Isolation, purification, and antibiotic activity of o-methoxycinnamaldehyde from cinnamon [pubmed.ncbi.nlm.nih.gov]

- 7. Antimicrobial and Antioxidant Activities of the Root Bark Essential Oil of Periploca sepium and Its Main Component 2-Hydroxy-4-methoxybenzaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Antibacterial activity of 2-hydroxy-4-methoxybenzaldehyde and its possible mechanism against Staphylococcus aureus [pubmed.ncbi.nlm.nih.gov]

- 9. Antimicrobial Activity of Cinnamaldehyde on Streptococcus mutans Biofilms - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Two Promising Anti-Cancer Compounds, 2-Hydroxycinnaldehyde and 2- Benzoyloxycinnamaldehyde: Where do we stand? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. benthamscience.com [benthamscience.com]

- 12. Cinnamomum verum Component 2-Methoxycinnamaldehyde: A Novel Anticancer Agent with Both Anti-Topoisomerase I and II Activities in Human Lung Adenocarcinoma A549 Cells In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Synthesis and Biological Activity of 2-Chloro-8-methoxy-5-methyl-5H-indolo [2,3-b] Quinoline for the Treatment of Colorectal Cancer by Modulating PI3K/AKT/mTOR Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Pharmacological Evaluation of Aldehydic-Pyrrolidinedione Against HCT-116, MDA-MB231, NIH/3T3, MCF-7 Cancer Cell Lines, Antioxidant and Enzyme Inhibition Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Investigation of potential inhibitors of chorismate-utilizing enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

The Strategic deployment of 2-Methoxyisonicotinaldehyde in Modern Synthetic Chemistry

Abstract

2-Methoxyisonicotinaldehyde, a substituted pyridine derivative, has emerged as a highly versatile and strategic building block in contemporary organic synthesis. Its unique electronic and steric properties, arising from the interplay between the electron-donating methoxy group and the electron-withdrawing aldehyde functionality on the pyridine core, render it a valuable precursor for the construction of complex molecular architectures. This technical guide provides an in-depth exploration of the synthesis, characterization, and synthetic applications of this compound, with a particular focus on its role in the development of novel therapeutic agents. Detailed experimental protocols, mechanistic insights, and a comprehensive analysis of its reactivity profile are presented to empower researchers, scientists, and drug development professionals in leveraging this powerful synthetic tool.

Introduction: The Privileged Pyridine Scaffold and the Rise of Functionalized Building Blocks

The pyridine ring is a ubiquitous structural motif in a vast array of pharmaceuticals and biologically active compounds. Its presence in numerous FDA-approved drugs underscores its significance as a "privileged scaffold" in medicinal chemistry. The nitrogen atom within the pyridine ring can act as a hydrogen bond acceptor, and the aromatic system can engage in various non-covalent interactions with biological targets. The strategic functionalization of the pyridine core allows for the fine-tuning of a molecule's physicochemical properties, such as solubility, lipophilicity, and metabolic stability, thereby optimizing its pharmacokinetic and pharmacodynamic profile.

This compound (CAS No: 72716-87-1) has garnered considerable attention as a functionalized building block due to its inherent reactivity and synthetic versatility.[1][2][3] The methoxy group at the 2-position enhances the electron density of the pyridine ring, influencing its reactivity in various transformations. Concurrently, the aldehyde group at the 4-position serves as a versatile handle for a wide range of carbon-carbon and carbon-heteroatom bond-forming reactions. This guide will delve into the practical aspects of utilizing this valuable reagent, providing field-proven insights into its application.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and spectral properties of a synthetic building block is paramount for its effective utilization.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Source |

| CAS Number | 72716-87-1 | [1] |

| Molecular Formula | C₇H₇NO₂ | [1] |

| Molecular Weight | 137.14 g/mol | [1] |

| Appearance | Colorless to light yellow solid | [4] |

| Melting Point | 62-64 °C | [4] |

| Solubility | Soluble in organic solvents such as ethanol and chloroform; slightly soluble in water. | [4] |

Spectroscopic Data Summary

Comprehensive spectroscopic characterization is essential for confirming the identity and purity of this compound. The following tables summarize the expected spectroscopic data.

Table 1: ¹H NMR Spectral Data (Predicted)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~9.9 | s | 1H | Aldehyde (-CHO) |

| ~8.3 | d | 1H | Pyridine Ring (H-6) |

| ~7.4 | d | 1H | Pyridine Ring (H-5) |

| ~7.1 | s | 1H | Pyridine Ring (H-3) |

| ~4.0 | s | 3H | Methoxy (-OCH₃) |

Note: Predicted values are based on structure-activity relationships and typical chemical shifts for similar pyridine derivatives. Experimental verification is recommended.[5][6]

Table 2: ¹³C NMR Spectral Data (Predicted)

| Chemical Shift (δ) ppm | Assignment |

| ~192 | Aldehyde Carbonyl (C=O) |

| ~165 | C2 (C-OCH₃) |

| ~150 | C6 |

| ~145 | C4 (C-CHO) |

| ~118 | C5 |

| ~110 | C3 |

| ~54 | Methoxy (-OCH₃) |

Note: Predicted values are based on established spectral data for substituted pyridines. Experimental confirmation is advised.[7][8]

Table 3: FT-IR Spectral Data (Expected Absorptions)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2850, ~2750 | Medium | C-H stretch (aldehyde) |

| ~1700 | Strong | C=O stretch (aldehyde) |

| ~1600, ~1560 | Medium-Strong | C=C and C=N stretching (pyridine ring) |

| ~1250 | Strong | C-O stretch (aryl ether) |

Note: Expected values are based on typical infrared absorption frequencies for aromatic aldehydes and methoxy-substituted pyridines.[9][10]

Table 4: Mass Spectrometry Data (Expected Fragmentation)

| m/z | Interpretation |

| 137 | [M]⁺ (Molecular Ion) |

| 108 | [M - CHO]⁺ |

| 106 | [M - OCH₃]⁺ |

| 78 | [C₅H₄N]⁺ (Pyridine ring fragment) |

Note: Fragmentation patterns can vary depending on the ionization method.[11][12][13][14]

Synthesis of this compound

The reliable synthesis of this compound is a critical first step for its utilization as a building block. A common and efficient method involves the nucleophilic substitution of a halogen at the 2-position of a pyridine precursor with a methoxy group.

Synthetic Protocol: Methoxylation of 2-Chloroisonicotinaldehyde

This protocol describes the synthesis of this compound from the commercially available 2-chloroisonicotinaldehyde. The reaction proceeds via a nucleophilic aromatic substitution (SNAAr) mechanism, where the methoxide ion displaces the chloride.

Experimental Protocol:

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-chloroisonicotinaldehyde (1.0 eq).

-

Solvent and Base: Add anhydrous methanol as the solvent. Then, carefully add sodium methoxide (1.1 - 1.5 eq) to the solution.

-

Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup: Upon completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

-

Extraction: Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water to remove any remaining sodium methoxide and other inorganic salts.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford pure this compound.

Caption: Synthesis of this compound.

Key Synthetic Transformations

The aldehyde functionality of this compound is a gateway to a multitude of synthetic transformations, enabling the construction of diverse molecular scaffolds.

Wittig Reaction: Olefin Synthesis

The Wittig reaction is a powerful method for the synthesis of alkenes from aldehydes and ketones.[15][16] this compound readily undergoes Wittig olefination with a variety of phosphorus ylides. The use of stabilized ylides, such as (carbethoxymethylene)triphenylphosphorane, typically leads to the formation of the (E)-alkene as the major product.[17][18][19]

Experimental Protocol: Wittig Reaction with a Stabilized Ylide

-

Ylide Generation (if not commercially available): Prepare the phosphonium ylide by treating the corresponding phosphonium salt with a strong base (e.g., n-butyllithium, sodium hydride) in an anhydrous aprotic solvent (e.g., THF, DMSO).

-

Reaction Setup: In a separate flame-dried flask under an inert atmosphere, dissolve this compound (1.0 eq) in an anhydrous solvent.

-

Addition of Ylide: Slowly add the solution of the ylide to the aldehyde solution at a controlled temperature (often 0 °C to room temperature).

-

Reaction Monitoring: Monitor the reaction progress by TLC. The disappearance of the aldehyde spot and the appearance of a new, less polar product spot indicates reaction completion.

-

Workup and Purification: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. The crude product is then purified by column chromatography.

Caption: Wittig reaction of this compound.

Aldol Condensation: Carbon-Carbon Bond Formation

The Aldol condensation is a fundamental carbon-carbon bond-forming reaction in organic synthesis.[1][20] this compound, lacking α-hydrogens, can act as an excellent electrophilic partner in crossed or Claisen-Schmidt aldol condensations with enolizable ketones or aldehydes.[21][22]

Experimental Protocol: Crossed Aldol Condensation with a Ketone

-

Reaction Setup: In a suitable flask, dissolve this compound (1.0 eq) and a ketone (e.g., acetone, acetophenone, or a cyclic ketone) (1.0-1.2 eq) in a protic solvent such as ethanol.

-

Base Addition: Slowly add an aqueous or alcoholic solution of a base (e.g., sodium hydroxide, potassium hydroxide) to the stirred solution at room temperature.

-

Reaction Progression: The reaction mixture may turn colored, and a precipitate may form as the α,β-unsaturated ketone product is often less soluble. Stir the reaction for several hours or until TLC analysis indicates the consumption of the starting aldehyde.

-

Workup and Isolation: If a precipitate has formed, collect the solid by vacuum filtration and wash with cold solvent. If no precipitate forms, neutralize the reaction mixture with a dilute acid, extract the product with an organic solvent, and proceed with a standard aqueous workup.

-

Purification: The crude product can be purified by recrystallization or column chromatography.

Caption: Aldol condensation with this compound.

Application in the Synthesis of Biologically Active Molecules: Kinase Inhibitors

Substituted pyridines are key components of many kinase inhibitors, often forming crucial hydrogen bonding interactions with the hinge region of the kinase active site. This compound serves as a valuable starting material for the synthesis of various kinase inhibitor scaffolds, including those targeting p38 MAP kinase.[3][23][24][25] The synthesis of pyridinyl-thiazole based p38 kinase inhibitors often involves the initial elaboration of the aldehyde functionality.[11][14]

Exemplary Synthetic Pathway to a Pyridinyl-Thiazole Scaffold

A representative synthetic route to a pyridinyl-thiazole core, a common motif in p38 kinase inhibitors, is outlined below. This pathway highlights the utility of this compound as a precursor to more complex heterocyclic systems.

Caption: Synthesis of a pyridinyl-thiazole scaffold.

Conclusion

This compound has proven to be a synthetic building block of significant value in modern organic chemistry. Its well-defined reactivity, coupled with the strategic placement of the methoxy and aldehyde functionalities on the privileged pyridine scaffold, provides chemists with a powerful tool for the efficient construction of complex molecules. The detailed protocols and mechanistic discussions provided in this guide are intended to facilitate the broader adoption and innovative application of this versatile reagent in both academic and industrial research, particularly in the pursuit of novel therapeutic agents. As the demand for new and effective pharmaceuticals continues to grow, the strategic use of such well-designed building blocks will undoubtedly play a pivotal role in accelerating the drug discovery and development process.

References

-

Synthesis and biological activities of 4-phenyl-5-pyridyl-1,3-thiazole derivatives as p38 MAP kinase inhibitors. PubMed. Available at: [Link]

-

Synthesis and Evaluation of Pyridinyltriazoles as Inhibitors of p38 MAP Kinase. Iranian Journal of Pharmaceutical Research. Available at: [Link]

-

Fingerprinting fragments of fragile interstellar molecules: dissociation chemistry of pyridine and benzonitrile revealed by infrared spectroscopy and theory. RSC Publishing. Available at: [Link]

-

Synthesis of Thiazole, Thiophene, Pyran and Pyridine Derivatives Derived from 3-phenyl-1H-pyrazol-5(4H)-one with Anti-proliferative, Tyrosine Kinase and PIM-1 Kinase Inhibitions. Ingenta Connect. Available at: [Link]

-

4-pyridinecarboxaldehyde, 2-methoxy-. ChemBK. Available at: [Link]

-

13C NMR Spectrum (1D, 900 MHz, D2O, predicted) (HMDB0033766). Human Metabolome Database. Available at: [Link]

-

Chem 117 Reference Spectra Spring 2011. Available at: [Link]

-

Chemical shifts (δ), signal multiplicity and coupling constant (J) obtained from 1H NMR (1H 600. The Royal Society of Chemistry. Available at: [Link]

-

Solvent Free Wittig Reactions. Available at: [Link]

-

Stabilized Wittig olefination for bioconjugation. RSC Publishing. Available at: [Link]

-

Stabilized Wittig olefination for bioconjugation | Request PDF. ResearchGate. Available at: [Link]

-

IR spectra of 2-pyridinecarboxaldehyde and Schiff-base ligand L 2. ResearchGate. Available at: [Link]

-

Wittig reaction. Wikipedia. Available at: [Link]

-

The Crossed Aldol Condensation. YouTube. Available at: [Link]

-

Wittig Reaction - Examples and Mechanism. Master Organic Chemistry. Available at: [Link]

-

Illustrated Glossary of Organic Chemistry - Aldol Condensation. UCLA Chemistry and Biochemistry. Available at: [Link]

-

Crossed Aldol Condensation Explained: Definition, Examples, Practice & Video Lessons. Study.com. Available at: [Link]

-

Regioselective Crossed Aldol Reactions under Mild Conditions via Synergistic Gold-Iron Catalysis. NIH. Available at: [Link]

-

5 Combination of 1H and 13C NMR Spectroscopy. Available at: [Link]

-

Pyrroles and other heterocycles as inhibitors of p38 kinase. PubMed. Available at: [Link]

-

Identification of metabolites from 2D 1H-13C HSQC NMR using peak correlation plots. Diva-portal.org. Available at: [Link]

-

13C DEPT NMR 1D Spectrum. Utah Chemistry. Available at: [Link]

-

Dual-Action Kinase Inhibitors Influence p38α MAP Kinase Dephosphorylation. PMC - NIH. Available at: [Link]

-

Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil with 2,6-Methyl-β-Cyclodextrin and Hydroxy Propyl Methyl Cellulose. MDPI. Available at: [Link]

-

Biphenyl amide p38 kinase inhibitors 2: Optimisation and SAR. PubMed. Available at: [Link]

- CN101906068A - Preparation method of 2-pyridine carboxaldehyde. Google Patents.

-

Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. MDPI. Available at: [Link]

-

(PDF) Synthesis of 4-Substituted-Pyridine-2,6-dicarboxylic Acid Derivatives from Pyruvates and Aldehydes in One Pot. ResearchGate. Available at: [Link]

Sources

- 1. jackwestin.com [jackwestin.com]

- 2. RU2198875C2 - Methods of synthesis of pyridine-2-carboxaldehyde thiosemicarbazones and intermediate pyridine-2-carboxaldehydes - Google Patents [patents.google.com]

- 3. Dual-Action Kinase Inhibitors Influence p38α MAP Kinase Dephosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chembk.com [chembk.com]

- 5. researchgate.net [researchgate.net]

- 6. 3-Pyridinecarboxaldehyde [webbook.nist.gov]

- 7. 2-Pyridinecarboxaldehyde(1121-60-4) IR Spectrum [m.chemicalbook.com]

- 8. chemistry.utah.edu [chemistry.utah.edu]

- 9. researchgate.net [researchgate.net]

- 10. Pyridine(110-86-1) IR Spectrum [chemicalbook.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Fingerprinting fragments of fragile interstellar molecules: dissociation chemistry of pyridine and benzonitrile revealed by infrared spectroscopy and ... - Faraday Discussions (RSC Publishing) DOI:10.1039/D3FD00015J [pubs.rsc.org]

- 14. researchgate.net [researchgate.net]

- 15. Wittig reaction - Wikipedia [en.wikipedia.org]

- 16. masterorganicchemistry.com [masterorganicchemistry.com]

- 17. Wittig Reaction [organic-chemistry.org]

- 18. Stabilized Wittig olefination for bioconjugation - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 19. researchgate.net [researchgate.net]

- 20. Illustrated Glossary of Organic Chemistry - Aldol Condensation; Crossed Aldol Condensation; Claisen-Schmidt Condensation [chem.ucla.edu]

- 21. Crossed Aldol Condensation Explained: Definition, Examples, Practice & Video Lessons [pearson.com]

- 22. Regioselective Crossed Aldol Reactions under Mild Conditions via Synergistic Gold-Iron Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 23. cdnsciencepub.com [cdnsciencepub.com]

- 24. Pyrroles and other heterocycles as inhibitors of p38 kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Biphenyl amide p38 kinase inhibitors 2: Optimisation and SAR - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Spectroscopic Data of 2-Methoxyisonicotinaldehyde

This technical guide provides a comprehensive analysis of the spectroscopic data for 2-Methoxyisonicotinaldehyde (CAS 72716-87-1), a key building block in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering in-depth interpretations of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data to facilitate the unambiguous identification and characterization of this compound.

Introduction and Molecular Structure

This compound, also known as 2-methoxypyridine-4-carboxaldehyde, is a substituted pyridine derivative with the molecular formula C₇H₇NO₂ and a molecular weight of 137.14 g/mol .[1][2][3] Its structure, featuring a pyridine ring substituted with a methoxy group at the 2-position and an aldehyde group at the 4-position, makes it a valuable intermediate for the synthesis of a wide range of biologically active molecules.[4] The strategic placement of these functional groups allows for diverse chemical modifications, rendering it a versatile scaffold in drug discovery.

Molecular Structure:

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. The following sections detail the predicted ¹H and ¹³C NMR spectra of this compound, providing a robust framework for its identification. The predictions are based on established chemical shift principles and data from structurally analogous compounds.[5][6][7][8]

¹H NMR Spectroscopy: A Proton's Perspective

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aldehydic, aromatic, and methoxy protons. The chemical shifts are influenced by the electronic effects of the substituents on the pyridine ring.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound (in CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Rationale |

| ~9.95 | Singlet | 1H | Aldehyde (CHO) | The aldehydic proton is highly deshielded due to the electronegativity of the oxygen atom and the anisotropic effect of the carbonyl group. |

| ~8.45 | Doublet | 1H | Pyridine Ring (H-6) | This proton is ortho to the nitrogen atom, leading to significant deshielding. It will be split by the adjacent H-5 proton. |

| ~7.20 | Doublet | 1H | Pyridine Ring (H-5) | This proton is meta to the nitrogen and ortho to the aldehyde group. It will be split by the adjacent H-6 proton. |

| ~7.05 | Singlet | 1H | Pyridine Ring (H-3) | This proton is ortho to the methoxy group and meta to the aldehyde group, resulting in a more upfield shift compared to other ring protons. |

| ~4.00 | Singlet | 3H | Methoxy (-OCH₃) | The protons of the methoxy group are shielded and appear as a characteristic singlet. |

Experimental Protocol: ¹H NMR Data Acquisition

A self-validating protocol for acquiring high-quality ¹H NMR data is as follows:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Instrument Setup: Utilize a 400 MHz (or higher) NMR spectrometer. Ensure the instrument is properly shimmed to obtain optimal resolution and line shape.

-

Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., zg30).

-

Number of Scans: 16-32 scans to achieve a good signal-to-noise ratio.

-

Relaxation Delay: 1-2 seconds.

-

Acquisition Time: 3-4 seconds.

-

Spectral Width: 0-12 ppm.

-

-

Data Processing:

-

Apply a Fourier transform to the Free Induction Decay (FID).

-

Phase correct the spectrum.

-

Calibrate the chemical shift scale to the TMS signal at 0.00 ppm.

-

Integrate the peaks to determine the relative number of protons.

-

Diagram: Workflow for NMR-Based Structural Verification

Caption: Predicted electron ionization fragmentation pathway for this compound.

Synthesis and Characterization

A plausible synthetic route to this compound can be adapted from established methodologies for the preparation of similar substituted pyridines. [9][10]A representative procedure is outlined below.

Experimental Protocol: Synthesis of this compound

-

Starting Material: 2-Chloro-4-methylpyridine.

-

Step 1: Oxidation. The methyl group at the 4-position is oxidized to an aldehyde using a suitable oxidizing agent, such as selenium dioxide (SeO₂), to yield 2-chloroisonicotinaldehyde.

-

Step 2: Nucleophilic Aromatic Substitution. The 2-chloroisonicotinaldehyde is then subjected to a nucleophilic aromatic substitution reaction with sodium methoxide (NaOMe) in methanol. The methoxide ion displaces the chloride ion to afford the desired product, this compound.

-

Workup and Purification: The reaction mixture is neutralized, and the product is extracted with an organic solvent. The crude product is then purified by column chromatography on silica gel.

The identity and purity of the synthesized compound should be rigorously confirmed by comparing its spectroscopic data (¹H NMR, ¹³C NMR, IR, and MS) with the data presented in this guide.

Conclusion

The comprehensive spectroscopic data and analytical protocols presented in this guide provide a robust framework for the unambiguous identification and characterization of this compound. By leveraging the combined power of NMR, IR, and Mass Spectrometry, researchers can confidently verify the structure and purity of this important synthetic intermediate, thereby ensuring the integrity of their downstream applications in drug discovery and materials science.

References

-

Human Metabolome Database. 13C NMR Spectrum (1D, 900 MHz, D2O, predicted) (HMDB0033766). [Link]

-

PubMed. Gas-phase fragmentation of protonated 3-phenoxy imidazo[1,2-a] pyridines using tandem mass spectrometry and computational chemistry. [Link]

-

ResearchGate. FT-IR spectra of p-methoxy cinnamaldehyde. [Link]

-

The Royal Society of Chemistry. Electronic Supplementary Information. [Link]

-

ACD/Labs. Using Predicted 13C NMR Spectra with Open Resources for Structure Dereplication. [Link]

-

PubChem. 6-Methoxypyridine-3-carbaldehyde. [Link]

-

Chemistry!!! Not Mystery. Fragmentation and mass spectra of Aldehydes. [Link]

-

001CHEMICAL. CAS No. 72716-87-1, this compound. [Link]

-

University of Arizona. Mass Spectrometry: Fragmentation. [Link]

-

University of Colorado Boulder. Table of Characteristic IR Absorptions. [Link]

-

The University of Liverpool Repository. PREDICTION OF ¹H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. [Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

-

Journal of Pharmacy & Pharmaceutical Sciences. Supplementary Information File. [Link]

-

Thieme. 5 Combination of 1H and 13C NMR Spectroscopy. [Link]

-

PubMed. Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds. [Link]

-

Oregon State University. 1H NMR Chemical Shift. [Link]

-

University of Utah. 13C DEPT NMR 1D Spectrum. [Link]

-

Chemistry LibreTexts. 7.6: Interpreting 2-D NMR Spectra. [Link]

-

Whitman College. GCMS Section 6.11.4. [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0033118). [Link]

-

SpectraBase. 4-Methoxypyridine - Optional[ATR-IR] - Spectrum. [Link]

-

Alchem.Pharmtech. CAS 72716-87-1 | this compound. [Link]

-

WebSpectra. IR Absorption Table. [Link]

-

Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]

-

National Institute of Standards and Technology. Pyridine, 2-methoxy-. [Link]

-

ResearchGate. Spectral, Optical and Structural Studies of 2-methoxybenzaldehyde. [Link]

-

University of California, San Diego. 2D NMR FOR THE CHEMIST. [Link]

-

PMC. Synthesis of Biologically Active Molecules through Multicomponent Reactions. [Link]

-

Chemistry LibreTexts. 12.8: Infrared Spectra of Some Common Functional Groups. [Link]

-

Spectroscopy Online. The C=O Bond, Part II: Aldehydes. [Link]

-

University of Calgary. Appendix VI: DEPT, COSY and HETCOR (HMQC, HSQC & HMBC) NMR Spectra. [Link]

- Google Patents. WO2016073276A1 - Telescoping synthesis of 2-methoxymethyl-p-phenylenediamine.

-

ResearchGate. Synthesis of highly substituted 2-pyridones (Microreview). [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. scbt.com [scbt.com]

- 3. 001chemical.com [001chemical.com]

- 4. Synthesis of Biologically Active Molecules through Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]

- 6. Thieme E-Books & E-Journals [thieme-connect.de]

- 7. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 8. organicchemistrydata.org [organicchemistrydata.org]

- 9. WO2016073276A1 - Telescoping synthesis of 2-methoxymethyl-p-phenylenediamine - Google Patents [patents.google.com]

- 10. researchgate.net [researchgate.net]

investigating the reactivity of the aldehyde group in 2-Methoxyisonicotinaldehyde

An In-depth Technical Guide to the Reactivity of the Aldehyde Group in 2-Methoxyisonicotinaldehyde

Abstract

This compound, also known as 2-methoxypyridine-4-carboxaldehyde, is a substituted pyridine derivative that serves as a versatile building block in medicinal chemistry and organic synthesis.[1][2] Its synthetic utility is largely dictated by the reactivity of the aldehyde functional group located at the 4-position of the pyridine ring. This guide provides an in-depth analysis of the electronic factors governing the reactivity of this aldehyde group and offers a comprehensive overview of its key chemical transformations. We will explore nucleophilic addition, oxidation, reduction, and condensation reactions, presenting both the mechanistic underpinnings and field-proven experimental protocols for each. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique chemical properties of this molecule in their synthetic endeavors.

The Electronic Landscape: A Tale of Competing Influences

The reactivity of the aldehyde in this compound is not straightforward; it is the result of a nuanced interplay between the inherent electrophilicity of the carbonyl group and the electronic effects of the substituted pyridine ring.

-

The Carbonyl Group: The carbon-oxygen double bond of the aldehyde is highly polarized due to the superior electronegativity of oxygen.[3] This polarization renders the carbonyl carbon electrophilic (partially positive), making it a prime target for nucleophiles.[3][4]

-

The Pyridine Ring: The nitrogen atom in the pyridine ring is electron-withdrawing, both by induction and through the mesomeric (resonance) effect. This effect decreases electron density across the ring system and, consequently, enhances the electrophilicity of the attached aldehyde carbon, making it more reactive towards nucleophiles than a simple benzaldehyde.[5][6][7]

-

The 2-Methoxy Group: Conversely, the methoxy group at the 2-position is a strong electron-donating group through its mesomeric effect (+M), pushing electron density into the pyridine ring.[8] This donation partially counteracts the electron-withdrawing nature of the ring nitrogen.

The net result is a finely tuned electrophilic center at the aldehyde carbon. While the pyridine nitrogen primes the aldehyde for attack, the methoxy group modulates this reactivity. Understanding this electronic push-pull system is critical for predicting reaction outcomes and selecting appropriate reagents.

Caption: Electronic influences on the aldehyde group in this compound.

Key Transformations of the Aldehyde Group

The aldehyde functional group is a gateway to a vast array of chemical structures. Its primary modes of reactivity can be categorized as nucleophilic addition, oxidation, reduction, and condensation.

Nucleophilic Addition Reactions

This is the quintessential reaction of aldehydes.[9][10] The general mechanism involves the attack of a nucleophile on the electrophilic carbonyl carbon, breaking the C=O pi bond and forming a tetrahedral alkoxide intermediate.[11][12] Subsequent protonation yields an alcohol.[11]

Caption: Generalized experimental workflow for nucleophilic addition reactions.

Protocol 2.1.1: Representative Grignard Reaction to Form a Secondary Alcohol

This protocol describes the addition of a Grignard reagent, a potent carbon nucleophile, to form a secondary alcohol. The choice of an anhydrous solvent is critical, as Grignard reagents react violently with water.

Materials:

-

This compound

-

Anhydrous tetrahydrofuran (THF)

-

Phenylmagnesium bromide (3.0 M in diethyl ether)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Setup: Under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar.

-

Dissolution: Dissolve the aldehyde in anhydrous THF (approx. 0.2 M concentration).

-

Cooling: Cool the solution to 0 °C in an ice-water bath.

-